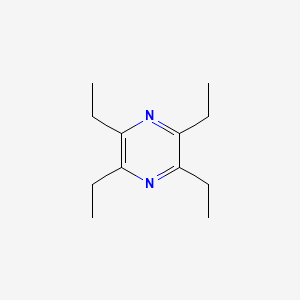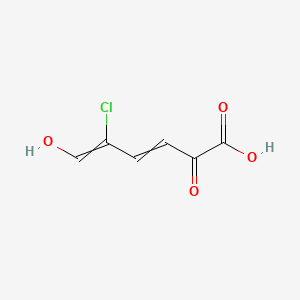
Bromhexina
Descripción general
Descripción
La bromhexina es un fármaco mucolítico utilizado en el tratamiento de trastornos respiratorios asociados con mucosidad viscosa o excesiva. Fue desarrollado en el laboratorio de investigación de Boehringer Ingelheim a finales de la década de 1950 e introducido en el mercado en 1963 . La this compound se deriva de la planta Adhatoda vasica y ayuda a eliminar el exceso de mucosidad, mejorando la respiración y reduciendo la tos .
Aplicaciones Científicas De Investigación
La bromhexina tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza para disminuir la viscosidad de la mucosidad en las vías respiratorias, mejorando la eliminación de la mucosidad en afecciones como el resfriado común, la gripe y las infecciones del tracto respiratorio . Recientemente, la this compound y su metabolito ambroxol han despertado interés por su posible papel en la prevención y el tratamiento de la COVID-19 debido a sus interacciones con los receptores celulares en los pulmones . En química, la this compound se utiliza en varios métodos analíticos, incluyendo la cromatografía líquida de alta resolución y la oxidación electroquímica . Su capacidad para interrumpir los mucopolisacáridos en las secreciones bronquiales también la hace útil para mejorar la penetración de los fármacos antimicrobianos .
Análisis Bioquímico
Biochemical Properties
Bromhexine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to enhance the secretion of serous mucus in the respiratory tract, making the phlegm thinner and less viscous . Bromhexine interacts with the transmembrane serine protease 2 receptor (TMPRSS2), which is significant in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome . Additionally, bromhexine’s metabolite, ambroxol, has shown potential in preventing and treating COVID-19 due to its interactions with cell receptors in the lungs .
Cellular Effects
Bromhexine influences various types of cells and cellular processes. It enhances mucociliary clearance by modifying the physicochemical characteristics of mucus, which in turn reduces cough . Bromhexine also impacts cell signaling pathways by inhibiting the TMPRSS2 receptor, which plays a role in viral entry into cells . Furthermore, bromhexine has been found to increase lysosomal activity, leading to the hydrolysis of acid mucopolysaccharide polymers and normalization of mucus viscosity .
Molecular Mechanism
At the molecular level, bromhexine exerts its effects by reducing mucus viscosity and activating the ciliated epithelium, thereby enhancing mucociliary clearance . Bromhexine is a synthetic derivative of the herbal active ingredient vasicine and has been shown to increase the proportion of serous bronchial secretion . It also inhibits the TMPRSS2 receptor, preventing viral entry into host cells . Bromhexine’s metabolite, ambroxol, further contributes to its mucolytic effects by interacting with cell receptors in the lungs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bromhexine change over time. Bromhexine is characterized by low side effects and relatively low cost, making it an ideal candidate for long-term use . In vitro studies have shown that bromhexine inhibits the TMPRSS2 protease with a half maximal inhibitory concentration (IC50) of 0.75 μM . The stability and degradation of bromhexine have been studied, and it has been found to maintain its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of bromhexine vary with different dosages in animal models. Studies have shown that bromhexine enhances the secretion of various mucus components, increasing mucociliary clearance and reducing cough . At higher doses, bromhexine can cause adverse effects such as bradycardia and hyperacidity of gastric juice in dogs . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Bromhexine is extensively metabolized in the liver to a variety of hydroxylated metabolites, including dibromanthranilic acid . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which play a role in the hydroxylation process . Bromhexine’s metabolite, ambroxol, also contributes to its therapeutic effects by enhancing mucus clearance .
Transport and Distribution
Bromhexine is widely distributed within cells and tissues. After intravenous administration, bromhexine crosses the blood-brain barrier and small concentrations may cross the placenta . The average volume of distribution of bromhexine is 1209 ± 206 L (19 L/kg) . Lung tissue concentrations of bromhexine are higher in bronchial tissues than in plasma, indicating its effectiveness in targeting respiratory conditions .
Subcellular Localization
Bromhexine’s subcellular localization is primarily within the respiratory tract, where it exerts its mucolytic effects . It enhances the production of serous mucus, making it easier for the cilia to transport phlegm out of the lungs . Bromhexine’s interactions with cell receptors and enzymes in the respiratory tract contribute to its therapeutic efficacy .
Métodos De Preparación
El clorhidrato de bromhexina se sintetiza a través de una serie de reacciones químicas. Un método común implica la reacción de 2-amino-3,5-dibromobencil alcohol con un reactivo clorado a bajas temperaturas (5-10 °C) durante varias horas, seguido de destilación a presión reducida y separación sólido-líquido para obtener el intermedio . Este intermedio se procesa posteriormente para producir clorhidrato de this compound . Los métodos de producción industrial se centran en el uso de materias primas iniciales rentables y estables, con procedimientos operativos sencillos para garantizar un alto rendimiento y una mínima cantidad de impurezas .
Análisis De Reacciones Químicas
La bromhexina sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es una base débil y precipita a valores de pH superiores a 6 . La this compound puede oxidarse electroquímicamente en un electrodo de pasta de carbono vítreo, lo que lleva a la formación de productos como la N-metilciclohexanamina y el 2-amino-3,5-dibromobenzaldehído . Los reactivos comunes utilizados en estas reacciones incluyen metanol y tampón Britton-Robinson .
Mecanismo De Acción
La bromhexina actúa sobre las glándulas mucosas del tracto respiratorio para modificar la estructura de la secreción bronquial. Mejora el transporte de la mucosidad al reducir su viscosidad y aumentar la actividad ciliar, lo que se traduce en una mayor eliminación mucociliar . La this compound es un derivado sintético del ingrediente activo herbal vasicina y aumenta la proporción de secreción bronquial serosa . También inhibe la serina proteasa transmembrana 2 (TMPRSS2), que juega un papel clave en la invasión viral y la infección, lo que la convierte en un posible candidato para el tratamiento de la COVID-19 .
Comparación Con Compuestos Similares
La bromhexina se compara a menudo con el clorhidrato de ambroxol, otro agente mucolítico utilizado en el tratamiento de afecciones respiratorias . Ambos compuestos pertenecen al grupo de fármacos expectorantes y mucolíticos y tienen estructuras químicas similares . La this compound se deriva de Adhatoda vasica, mientras que el ambroxol es un metabolito de la this compound . La this compound afecta las propiedades reológicas mucosas al limitar la síntesis de glicoproteínas liberadas en la mucosidad, mientras que el ambroxol contribuye a la reanudación de los procesos de purificación respiratoria . Otros compuestos similares incluyen difenhidramina, dextrometorfano y guaifenesina, que a menudo se utilizan en combinación con la this compound para el tratamiento sintomático de afecciones respiratorias .
Propiedades
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDCBLYJGHCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
611-75-6 (mono-hydrochloride) | |
| Record name | Bromhexine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022686 | |
| Record name | Bromhexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Bromhexine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inflammation of the airways, increased mucus secretion, and altered mucociliary clearance are the hallmarks of various diseases of the respiratory tract. Mucus clearance is necessary for lung health; bromhexine aids in mucus clearance by reducing the viscosity of mucus and activating the ciliary epithelium, allowing secretions to be expelled from the respiratory tract. Recent have studies have demonstrated that bromhexine inhibits the transmembrane serine protease 2 receptor (TMPRSS2) in humans. Activation of TMPRSS2 plays an important role in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome (MERS). Inhibition of receptor activation and viral entry by bromhexine may be effective in preventing or treating various respiratory illnesses, including COVID-19. In vitro studies have suggested the action of ambroxol (a metabolite of bromhexine) on the angiogensin-converting enzyme receptor 2 (ACE2), prevents entry of the viral envelope-anchored spike glycoprotein of SARS-Cov-2 into alveolar cells or increases the secretion of surfactant, preventing viral entry. | |
| Record name | Bromhexine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3572-43-8 | |
| Record name | Bromhexine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromhexine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromhexine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromhexine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromhexine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMHEXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-235 | |
| Record name | Bromhexine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09019 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Gal(b1-3)GlcNAc(b1-3)[Gal(b1-4)GlcNAc(b1-6)]Gal(b1-4)aldehydo-Glc](/img/structure/B1221266.png)




